molecular formula C30H53N11O13 B6303619 acetic acid;(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid CAS No. 144027-77-0

acetic acid;(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

Cat. No.: B6303619
CAS No.: 144027-77-0
M. Wt: 775.8 g/mol
InChI Key: APBLISRQUOJNAB-UYNNABTASA-N
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Description

This compound is a highly complex peptide-like molecule featuring multiple functional groups, including:

  • Amino acid residues: The backbone consists of modified amino acids (e.g., (2S)-6-aminohexanoic acid, (2S)-5-(diaminomethylideneamino)pentanoyl) linked via peptide bonds.
  • Acetic acid moiety: Provides hydrophilicity and reactivity in esterification or coupling reactions.
  • Pyrrolidine and hydroxypropanoyl units: Enhance conformational rigidity and influence stereochemical interactions.

Molecular Formula: Derived from its InChI (), the formula is C₁₀₁H₁₄₀N₂₄O₃₀S, with a molecular weight exceeding 2,300 g/mol. Its structural complexity places it in the category of bioactive peptides or peptidomimetics, often investigated for targeting enzymes or receptors with high specificity .

Properties

IUPAC Name

acetic acid;(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H49N11O11.C2H4O2/c29-8-2-1-5-16(27(49)50)37-25(47)19-7-4-10-39(19)26(48)18(14-40)38-24(46)17(11-22(43)44)36-21(42)13-34-23(45)15(35-20(41)12-30)6-3-9-33-28(31)32;1-2(3)4/h15-19,40H,1-14,29-30H2,(H,34,45)(H,35,41)(H,36,42)(H,37,47)(H,38,46)(H,43,44)(H,49,50)(H4,31,32,33);1H3,(H,3,4)/t15-,16-,17-,18-,19-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBLISRQUOJNAB-UYNNABTASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CCCCN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H53N11O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

775.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Specific reaction conditions such as temperature, pH, and solvents used would be crucial for the successful synthesis of this complex molecule.

Industrial Production Methods

Industrial production methods for such complex compounds often involve large-scale synthesis using automated systems and advanced purification techniques. The scalability of the synthesis process and the cost-effectiveness of the production methods are important considerations.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking down of the compound in the presence of water.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. Detailed analysis of the reaction pathways and intermediates would be necessary to predict the products accurately.

Scientific Research Applications

This compound could have a wide range of scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: In studies of enzyme interactions and protein folding.

    Medicine: Potential therapeutic applications, such as drug development.

    Industry: Use in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include binding to active sites, altering protein conformation, or modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Bioactivity Applications Reference
Target Compound C₁₀₁H₁₄₀N₂₄O₃₀S Amino acids, diaminomethylideneamino, acetic acid Enzyme inhibition, receptor modulation Drug development, biochemical probes
Acetyl-L-carnitine C₉H₁₈NO₄ Acetylated lysine analog Neuroprotection, mitochondrial metabolism Neurological disorders, energy metabolism
N-acetylcysteine C₅H₉NO₃S Acetylated cysteine, thiol group Antioxidant, mucolytic Detoxification, respiratory therapy
Compound in C₄₂H₇₅N₁₉O₁₀ Imidazole, pyrrolidine, peptide bonds Protein-protein interaction disruption Cancer research, signal transduction
Compound in C₂₈H₄₃N₇O₈ Diaminomethylideneamino, dihydroxybenzoyl Stabilization of peptide structures Enzyme-substrate studies

Structural Uniqueness

The target compound distinguishes itself through:

  • Multi-domain architecture: Combines a peptide backbone with non-proteinogenic residues (e.g., diaminomethylideneamino), enabling diverse binding modes.
  • Hydrophilic-hydrophobic balance : The acetic acid moiety and pyrrolidine rings optimize solubility and membrane permeability, unlike simpler analogs like N-acetylcysteine .
  • Stereochemical complexity : The (2S) configuration at multiple centers ensures selective interactions, a feature absent in racemic mixtures of acetyl-L-carnitine .

Reactivity and Stability

Property Target Compound Similar Compounds
Oxidation Diaminomethylideneamino groups resist oxidation; peptide bonds susceptible to ROS N-acetylcysteine’s thiol group readily oxidizes to disulfides
Hydrolysis Stable under physiological pH; hydrolyzes in strong acids/bases (e.g., 6M HCl) Acetyl-L-carnitine hydrolyzes rapidly in alkaline conditions
Substitution Nucleophilic amino groups react with electrophiles (e.g., NHS esters) 2-(5-Ethylpyridin-2-yl)acetic acid derivatives undergo halogen exchange

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